3-(furan-2-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(furan-2-yl)-N’-(tricyclo[3311~3,7~]dec-1-ylcarbonyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound featuring a furan ring, a tricyclo[3311~3,7~]decane moiety, and a pyrazole ring
Preparation Methods
The synthesis of 3-(furan-2-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-1H-pyrazole-5-carbohydrazide involves multiple steps. One common synthetic route starts with the preparation of the furan-2-yl moiety, followed by the introduction of the tricyclo[3.3.1.1~3,7~]decane group. The final step involves the formation of the pyrazole ring and the carbohydrazide group. Reaction conditions typically include the use of organic solvents such as dichloromethane and catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) under controlled temperatures .
Chemical Reactions Analysis
3-(furan-2-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the tricyclo[3.3.1.1~3,7~]decane moiety provides steric hindrance, affecting the binding affinity. The pyrazole ring can form hydrogen bonds with active site residues, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds include:
3-(furan-2-yl)-4H-chromen-4-ones: These compounds also feature a furan ring and have been studied for their photochemical properties.
Tricyclo[3.3.1.1~3,7~]decane derivatives: These compounds share the tricyclo[3.3.1.1~3,7~]decane moiety and are known for their unique structural properties.
Pyrazole derivatives: These compounds contain the pyrazole ring and are widely studied for their biological activities.
3-(furan-2-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-1H-pyrazole-5-carbohydrazide stands out due to its combination of these three distinct structural features, making it a unique and versatile compound for various applications.
Properties
Molecular Formula |
C19H22N4O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N'-(adamantane-1-carbonyl)-5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C19H22N4O3/c24-17(15-7-14(20-21-15)16-2-1-3-26-16)22-23-18(25)19-8-11-4-12(9-19)6-13(5-11)10-19/h1-3,7,11-13H,4-6,8-10H2,(H,20,21)(H,22,24)(H,23,25) |
InChI Key |
BGDWRJJXPQANQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=NNC(=C4)C5=CC=CO5 |
Origin of Product |
United States |
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